Methylbetaine
Description
Historical Context and Initial Academic Inquiries into Methylbetaine Research
The study of methylbetaines is intertwined with the historical exploration of natural alkaloids in the late 19th and early 20th centuries. Early chemical investigations of plants and animals led to the isolation of these nitrogenous compounds, though their precise structure and function were not immediately understood.
One of the earliest identified methylbetaines was trigonelline (B31793), the this compound of nicotinic acid. It was first isolated in 1885 by Johns from fenugreek (Trigonella foenum-graecum), from which its name is derived. researchgate.netjmp.ir Subsequent research by Hantzsch synthesized this betaine (B1666868), and Jahns later confirmed the identity between the natural trigonelline and the synthetic compound. sciencemadness.org In the late 1890s, a crystalline mixture of alkaloids was marketed as a hypnotic under the name "Cannabine Alkaloid Merck." d-nb.infoscribd.com Later analysis suggested that this substance was likely trigonelline, which is found in high levels in Cannabis seeds and lacks the central nervous system activity initially attributed to it. d-nb.infoscribd.comresearchgate.net
In the mid-20th century, research continued to identify betaines in various natural sources. For instance, betaine was isolated as a hydrochloride salt from the Guayule shrub in 1945. rsc.org Further studies isolated betaine from the epigeal parts of Chenopodium botrys L. (Jerusalem oak) and from brown algae. rsc.org These initial inquiries were primarily focused on the isolation and chemical characterization of these compounds from different plant species. rsc.orgsciencemadness.org The broader understanding of their physiological roles would develop significantly in the following decades.
| Year | Discovery | Researcher/Context | Significance |
| 1885 | First isolation of trigonelline | Johns | Identified a key this compound from fenugreek (Trigonella foenum-graecum). researchgate.net |
| 1896 | Commercialization of "Cannabine" | Merck | A product later suggested to be trigonelline was marketed as a hypnotic. d-nb.infoscribd.com |
| 1945 | Isolation of betaine hydrochloride | Murray and Walter | Isolated betaine from the Guayule shrub. rsc.org |
| 1973 | Isolation of betaine from Chenopodium botrys | Rustembekova et al. | Further identified betaine in different plant species. rsc.org |
Academic Significance and Broad Biological Relevance of this compound Compounds
The academic and scientific interest in methylbetaines has grown substantially as their multifaceted roles in cellular metabolism and stress response have been elucidated. researchgate.netpatsnap.com Their significance stems from two primary physiological functions: acting as an osmoprotectant and serving as a methyl donor. researchgate.netpatsnap.comorffa.com
As osmolytes or osmoprotectants, methylbetaines help protect cells, proteins, and enzymes from environmental stresses such as high salinity, drought, or extreme temperatures. researchgate.netpatsnap.com Being highly soluble zwitterionic molecules, they can accumulate in cells under hyperosmotic conditions. orffa.com This accumulation helps cells maintain their water balance and volume, thereby preserving crucial cellular functions like DNA replication and enzymatic activity under stress. patsnap.comorffa.com This protective role is vital for a wide range of organisms, from bacteria and algae to higher plants and marine invertebrates. researchgate.netnih.gov
The second critical function of methylbetaines is their role as methyl donors in the transmethylation cycle. patsnap.comorffa.com In this metabolic pathway, which occurs primarily in the liver and kidneys of humans, betaine donates one of its three methyl groups for the conversion of homocysteine to methionine. researchgate.netpatsnap.com This reaction is catalyzed by the enzyme betaine-homocysteine methyltransferase (BHMT). patsnap.com This process is vital for maintaining low levels of homocysteine, an amino acid linked to various health issues when elevated. patsnap.com Furthermore, the methionine produced can be converted into S-adenosylmethionine (SAMe), a universal methyl donor involved in numerous essential methylation reactions, including those for DNA, RNA, proteins, and lipids. patsnap.com Due to its efficiency as a methyl donor, betaine supports liver health and plays a role in fat metabolism. orffa.com
Research has also highlighted the importance of this compound catabolism in symbiotic relationships, such as those between Rhizobium meliloti bacteria and their host plant, Medicago sativa. apsnet.org The bacteria can utilize betaines synthesized by the plant as sources of energy and as osmoprotectants. apsnet.org
Structural Classification and Diversities of this compound-Related Compounds in Biological Contexts
Methylbetaines are structurally diverse, although they all share the core feature of a quaternary ammonium (B1175870) ion and a carboxylate group. smolecule.com They are generally considered alkaloids and are derivatives of amino acids or other small, nitrogen-containing molecules. rsc.orgnih.gov The diversity arises from the underlying molecular scaffold to which the methylated nitrogen and the carboxyl group are attached. frontiersin.orgscielo.brscirp.org
The most common and widely studied this compound is glycine (B1666218) betaine (N,N,N-trimethylglycine), which is derived from the amino acid glycine. rsc.org However, numerous other methylbetaines have been identified in nature, each with a distinct precursor and distribution. For example, stachydrine (B192444) is the this compound of proline, while trigonelline is the this compound of nicotinic acid (niacin). jmp.irapsnet.orgresearchgate.net In marine organisms, homarine , the N-methylbetaine of picolinic acid, is a common osmolyte. apsnet.orgontosight.ai Another example is beta-alanine betaine , which is accumulated by stress-tolerant plants in the Plumbaginaceae family. nih.gov
These structural variations influence the specific biological activities and roles of each compound. nih.gov The chemical modifications, including methylation, are crucial for their function. nih.gov
Table of Representative this compound-Related Compounds
| Compound Name | Precursor | Chemical Formula | Natural Occurrence (Examples) |
|---|---|---|---|
| Glycine Betaine (Trimethylglycine) | Glycine | C₅H₁₁NO₂ | Sugar beets, spinach, wheat, shellfish, microorganisms. rsc.orgresearchgate.net |
| Stachydrine (Proline Betaine) | Proline | C₇H₁₃NO₂ | Medicago sativa (Alfalfa), Oranges. researchgate.netscup.com |
| Trigonelline | Nicotinic Acid | C₇H₇NO₂ | Fenugreek, coffee beans, Cannabis seeds, various legumes. researchgate.netd-nb.infouleth.canih.gov |
| Homarine | Picolinic Acid | C₇H₇NO₂ | Marine organisms. apsnet.orgontosight.ai |
| Beta-alanine Betaine | Beta-alanine | C₆H₁₃NO₂ | Plumbaginaceae family plants, Caulerpa racemosa. nih.gov |
| Carnitine (γ-trimethyl-β-hydroxybutyrobetaine) | Lysine | C₇H₁₅NO₃ | Animals, Rhizobium meliloti. apsnet.orgresearchgate.net |
Structure
2D Structure
3D Structure
Properties
CAS No. |
13441-31-1 |
|---|---|
Molecular Formula |
C6H14NO2+ |
Molecular Weight |
132.18 g/mol |
IUPAC Name |
2-carboxyethyl(trimethyl)azanium |
InChI |
InChI=1S/C6H13NO2/c1-7(2,3)5-4-6(8)9/h4-5H2,1-3H3/p+1 |
InChI Key |
ACZVSMNFVFBOTM-UHFFFAOYSA-O |
SMILES |
C[N+](C)(C)CCC(=O)O |
Canonical SMILES |
C[N+](C)(C)CCC(=O)O |
Other CAS No. |
13441-31-1 |
Related CAS |
6340-41-6 (chloride) |
Synonyms |
methylbetaine methylbetaine chloride methylbetaine iodide |
Origin of Product |
United States |
Biosynthesis and Metabolic Pathways of Methylbetaine
Precursors and Substrates in Methylbetaine Biosynthesis Across Organisms
The primary and most well-documented precursor for this compound (commonly known as glycine (B1666218) betaine) synthesis in a vast range of organisms is choline (B1196258) . imrpress.combevital.no In animals, this essential nutrient is obtained from the diet or synthesized endogenously. mdpi.com Plants and many microorganisms also utilize choline as the starting point for this compound accumulation, particularly in response to osmotic stress. nih.govnih.gov
An alternative biosynthetic route, predominantly observed in certain bacteria and some eukaryotes, utilizes glycine as the initial substrate. nih.govfrontiersin.orgnih.gov This pathway involves the direct methylation of glycine to form this compound. nih.govnih.gov
The key substrates involved in these biosynthetic pathways are summarized below:
| Pathway | Primary Precursor | Other Substrates |
| Choline Oxidation | Choline | Oxygen, NAD+ |
| Glycine Methylation | Glycine | S-adenosyl-L-methionine (SAM) |
Enzymatic Pathways of this compound Synthesis
The formation of this compound is accomplished through distinct enzymatic pathways, the most common of which is the oxidation of choline. An alternative pathway involving the sequential methylation of glycine is also utilized by some organisms.
Choline Oxidation Pathways and Associated Dehydrogenase Mechanisms
In many organisms, including mammals and various bacteria, this compound is synthesized from choline in a two-step enzymatic process that occurs in the mitochondria. bevital.nouniprot.org
Choline to Betaine (B1666868) Aldehyde : The first step is the oxidation of choline to betaine aldehyde. This reaction is catalyzed by choline dehydrogenase (CDH) or choline oxidase . bevital.nonih.gov Choline dehydrogenase is a mitochondrial enzyme that transfers electrons to an acceptor, while choline oxidase directly reacts with oxygen. nih.govebi.ac.uk
Betaine Aldehyde to this compound : The intermediate, betaine aldehyde, is then irreversibly oxidized to this compound (glycine betaine). This reaction is catalyzed by betaine aldehyde dehydrogenase (BADH), an NAD+-dependent enzyme. bevital.nonih.gov
The enzymes and reactions in the choline oxidation pathway are detailed in the following table:
| Step | Reactants | Enzyme | Products |
| 1 | Choline + Electron Acceptor/O₂ | Choline Dehydrogenase / Choline Oxidase | Betaine Aldehyde + Reduced Acceptor/H₂O₂ |
| 2 | Betaine Aldehyde + NAD⁺ + H₂O | Betaine Aldehyde Dehydrogenase (BADH) | This compound + NADH + H⁺ |
Alternative Methylation Pathways Leading to this compound Formation
An alternative pathway for this compound synthesis, which does not rely on choline as the immediate precursor, is the direct, three-step methylation of glycine. frontiersin.orgnih.govpnas.org This pathway is particularly significant in certain halophilic (salt-loving) bacteria and some eukaryotes where it serves as a primary mechanism for producing this osmoprotectant. nih.govfrontiersin.orgnih.gov The universal methyl group donor for this pathway is S-adenosyl-L-methionine (SAM) . nih.govfrontiersin.org
This pathway involves two key enzymes with overlapping substrate specificities:
Glycine Sarcosine (B1681465) N-Methyltransferase (GSMT) : This enzyme catalyzes the first two methylation steps. It first methylates glycine to form sarcosine (N-methylglycine) and then methylates sarcosine to produce N,N-dimethylglycine . nih.govuniprot.org
Sarcosine Dimethylglycine N-Methyltransferase (SDMT) : This enzyme catalyzes the final methylation step, converting N,N-dimethylglycine into This compound (N,N,N-trimethylglycine). nih.govuniprot.org It can also catalyze the methylation of sarcosine to N,N-dimethylglycine. uniprot.org
The sequential reactions in the glycine methylation pathway are outlined below:
| Step | Reactants | Enzyme | Products |
| 1 | Glycine + SAM | Glycine Sarcosine N-Methyltransferase (GSMT) | Sarcosine + S-adenosyl-L-homocysteine (SAH) |
| 2 | Sarcosine + SAM | Glycine Sarcosine N-Methyltransferase (GSMT) or Sarcosine Dimethylglycine N-Methyltransferase (SDMT) | N,N-dimethylglycine + S-adenosyl-L-homocysteine (SAH) |
| 3 | N,N-dimethylglycine + SAM | Sarcosine Dimethylglycine N-Methyltransferase (SDMT) | This compound + S-adenosyl-L-homocysteine (SAH) |
This compound Catabolism and Degradation Pathways
The breakdown of this compound is a demethylation process that feeds into central metabolic pathways. In fungi, a reductive pathway for choline biosynthesis from glycine betaine has been discovered, representing a reversal of the choline degradation pathway. pnas.org However, the more universally recognized catabolic route involves the sequential removal of its methyl groups.
The catabolism of this compound primarily occurs in the liver and involves the following steps:
This compound to Dimethylglycine : The first demethylation step is catalyzed by betaine-homocysteine S-methyltransferase (BHMT) , which transfers a methyl group from this compound to homocysteine , forming methionine and dimethylglycine (DMG) . mdpi.com
Dimethylglycine to Sarcosine : Dimethylglycine is then demethylated to sarcosine by dimethylglycine dehydrogenase . This reaction also involves the transfer of the methyl group to tetrahydrofolate (THF).
Sarcosine to Glycine : Finally, sarcosine is demethylated to glycine by sarcosine dehydrogenase , with the methyl group again being transferred to THF.
The key enzymes and transformations in this compound catabolism are presented below:
| Step | Reactants | Enzyme | Products |
| 1 | This compound + Homocysteine | Betaine-Homocysteine S-Methyltransferase (BHMT) | Dimethylglycine + Methionine |
| 2 | Dimethylglycine + THF | Dimethylglycine Dehydrogenase | Sarcosine + 5,10-Methylene-THF |
| 3 | Sarcosine + THF | Sarcosine Dehydrogenase | Glycine + 5,10-Methylene-THF |
Interconnections of this compound Metabolism with One-Carbon Metabolism and Other Biochemical Cycles
This compound metabolism is intricately linked with one-carbon metabolism and the methionine cycle, playing a vital role in the transfer of methyl groups for various biosynthetic and regulatory processes.
Integration with Methionine Cycle and S-Adenosylmethionine Dynamics
The methionine cycle is a central metabolic pathway that generates the universal methyl donor, S-adenosylmethionine (SAM) , from the essential amino acid methionine . nih.govdroracle.ai After donating its methyl group in numerous transmethylation reactions, SAM is converted to S-adenosylhomocysteine (SAH) , which is then hydrolyzed to homocysteine . creative-proteomics.com
This compound metabolism is directly integrated into the methionine cycle at the point of homocysteine remethylation. The betaine-homocysteine S-methyltransferase (BHMT) pathway provides an alternative route to the folate-dependent methionine synthase (MS) for recycling homocysteine back to methionine. mdpi.comdroracle.ai In this reaction, this compound serves as the methyl donor. mdpi.com This is particularly important in the liver and kidneys where BHMT is predominantly active. bevital.no
The dynamics of SAM also influence this compound metabolism. High levels of SAM can inhibit BHMT activity, thus regulating the flux through this pathway. mdpi.comportlandpress.com Furthermore, the synthesis of choline via the phosphatidylethanolamine (B1630911) N-methyltransferase (PEMT) pathway is a major consumer of SAM, where three molecules of SAM are required to methylate phosphatidylethanolamine to form phosphatidylcholine, a precursor to choline. mdpi.comnih.gov This highlights a complex interplay: the synthesis of this compound's precursor (choline) via the PEMT pathway consumes SAM, while the catabolism of this compound via BHMT contributes to the regeneration of methionine, the precursor of SAM. mdpi.com
Links to Folate-Mediated One-Carbon Metabolism
This compound, particularly glycine betaine, is intricately linked to folate-mediated one-carbon metabolism through its role as a methyl group donor. This connection is primarily established via the methionine cycle, an essential pathway for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for numerous cellular reactions. nih.govannualreviews.org
One-carbon metabolism comprises a network of interconnected pathways that manage the transfer of one-carbon units, with folate coenzymes being central carriers. nih.gov The folate cycle is responsible for processing one-carbon units for the synthesis of nucleotides and for the remethylation of homocysteine to methionine. nih.gov
Glycine betaine provides an alternative, folate-independent pathway for homocysteine remethylation. tavernarakislab.grbevital.no The enzyme betaine-homocysteine S-methyltransferase (BHMT) catalyzes the transfer of a methyl group from glycine betaine to homocysteine, thereby regenerating methionine. annualreviews.orgtavernarakislab.gr This reaction simultaneously converts glycine betaine to dimethylglycine. nih.gov The BHMT pathway is particularly active in the liver and kidneys. tavernarakislab.gr
The interplay between the folate-dependent and betaine-dependent pathways for homocysteine remethylation highlights a crucial metabolic flexibility. When folate levels are low, the BHMT pathway can become a more significant contributor to methionine regeneration, thus helping to maintain the supply of SAM for essential methylation reactions. bevital.no
Research has shown that the form of folate intake can influence the levels of metabolites within the one-carbon pathway, including betaine. A study comparing the effects of folic acid supplementation with folate-rich foods in healthy women revealed significant differences in plasma metabolite concentrations after a 12-week intervention.
The table below presents selected data from a study investigating the impact of folic acid supplementation versus folate-rich foods on one-carbon metabolism metabolites.
| Metabolite | Folic Acid Supplement Group (Change from Baseline) | Folate-Rich Foods Group (Change from Baseline) | Control Group (Change from Baseline) |
| Glycine | Increased | No significant change | No significant change |
| Choline | Increased | Decreased | No significant change |
| Betaine | Increased | No significant change | No significant change |
| Formate | No significant change | Decreased | No significant change |
| Methionine | Increased | No significant change | Increased |
This table is based on findings from a study where healthy women received 500 µg/d of synthetic folic acid, 250 µg/d of folate from foods, or a placebo for 12 weeks. cambridge.org The results indicate that synthetic folic acid supplementation led to increased plasma concentrations of several one-carbon metabolites, including glycine, choline, and betaine, suggesting a distinct impact on the balance of one-carbon metabolism compared to natural food folate. cambridge.org
This interaction underscores the importance of this compound in the broader context of cellular methylation and its connection to folate-dependent pathways, which are vital for nucleotide synthesis, amino acid homeostasis, and epigenetic regulation. mdpi.com
Biological Roles and Mechanistic Functions of Methylbetaine
Osmoprotection Mechanisms of Methylbetaine in Diverse Biological Systems
This compound is a well-established osmoprotectant, a type of compatible solute that cells accumulate to survive under osmotic stress. researchgate.net Its ability to protect cells from the damaging effects of high salinity, drought, and extreme temperatures is crucial for many organisms, from bacteria to plants and animals. patsnap.com
Cellular Accumulation and Osmotic Adjustment Strategies
Under conditions of osmotic stress, such as high salt concentrations or dehydration, cells face a loss of water, leading to increased intracellular solute concentrations and potential damage to cellular structures. atlanticoer-relatlantique.ca To counteract this, many organisms accumulate this compound in their cytoplasm. researchgate.net This accumulation increases the intracellular osmotic potential, which helps to maintain cellular turgor pressure and prevent excessive water loss.
The accumulation of this compound is a key strategy for osmotic adjustment. researchgate.netresearchgate.net By increasing the concentration of this compatible solute, cells can balance the osmotic pressure across the cell membrane without interfering with normal metabolic activities. nih.gov This is because, unlike inorganic ions, high concentrations of this compound are not detrimental to enzyme function and other cellular processes. nih.gov In plants, for instance, the accumulation of this compound in response to drought or salinity stress allows them to maintain water uptake and continue vital physiological processes. Similarly, in microorganisms, the import of this compound is a rapid response to changes in the salinity of their environment. researchgate.net
Macromolecular Stabilization Under Abiotic Stress Conditions
Beyond its role in osmotic adjustment, this compound acts as a potent stabilizer of macromolecules, such as proteins and enzymes, under abiotic stress conditions. patsnap.comsmolecule.com Abiotic stressors like high temperatures and salinity can cause proteins to denature, losing their functional three-dimensional structures. imrpress.com this compound helps to prevent this denaturation, thereby preserving cellular function. patsnap.comiff.com
Methyl Group Donation in Transmethylation Reactions
This compound serves as a crucial methyl donor in one-carbon metabolism, a series of interconnected biochemical pathways essential for numerous cellular functions. taylorandfrancis.commdpi.com
Regulation of Homocysteine Metabolism and Methionine Homeostasis
One of the most significant roles of this compound is its participation in the remethylation of homocysteine to form methionine. patsnap.comrsc.org This reaction is catalyzed by the enzyme betaine-homocysteine S-methyltransferase (BHMT). nih.govebi.ac.uk The BHMT pathway is particularly active in the liver and kidneys of mammals. csic.es
Elevated levels of homocysteine are associated with various health issues. patsnap.com The conversion of homocysteine to methionine, facilitated by this compound, is a vital detoxification pathway that helps maintain homocysteine homeostasis. smolecule.comtaylorandfrancis.com This process is independent of folate and vitamin B12, providing an alternative route for methionine synthesis. mdpi.com The methionine produced can then be used for protein synthesis or converted to S-adenosylmethionine (SAM), a universal methyl donor for numerous other reactions. patsnap.com
| Enzyme | Substrates | Products | Location | Function |
| Betaine-homocysteine S-methyltransferase (BHMT) | This compound, Homocysteine | Dimethylglycine, Methionine | Primarily liver and kidney | Regulation of homocysteine levels, Methionine synthesis nih.govebi.ac.ukcsic.es |
Mechanistic Roles of this compound in Stress Physiology
The physiological response of organisms to stress involves a complex interplay of signaling pathways and protective mechanisms. fiveable.meksu.edu.sa this compound plays a significant role in this response, not only through osmoprotection but also by mitigating the damaging effects of stress at a cellular level. nih.govresearchgate.net
Under stressful conditions, such as drought, high salinity, or extreme temperatures, there is an increased production of reactive oxygen species (ROS). mdpi.com ROS are highly reactive molecules that can cause oxidative damage to cellular components, including lipids, proteins, and DNA. nih.gov this compound has been shown to contribute to the detoxification of ROS, although the exact mechanisms are still being fully elucidated. nih.gov Some studies suggest that it may enhance the activity of antioxidant enzymes or act as a scavenger of free radicals itself. nih.govtargetmol.cn
Furthermore, the accumulation of this compound during stress can help stabilize cellular structures and maintain enzyme function, as discussed in the context of macromolecular stabilization. This helps to preserve cellular homeostasis and allows the organism to better tolerate the adverse conditions. In plants, for example, the presence of this compound helps to protect the photosynthetic machinery from damage, ensuring that energy production can continue even under stress. nih.gov The multifaceted roles of this compound in stress physiology underscore its importance for the survival and resilience of a wide range of organisms. scribd.comusp.br
Microbial Adaptation to Environmental Challenges
This compound is a significant osmoprotective compound for various bacteria, enabling them to adapt and survive in environments with high osmotic pressure. researchgate.netnih.gov This function is critical for bacteria inhabiting diverse and often challenging niches, from the soil rhizosphere to the human body. asm.orgnih.gov
Bacteria accumulate this compound to counteract external osmotic stress, thereby protecting cellular structures and maintaining metabolic functions. researchgate.netnumberanalytics.com This osmoprotective effect has been demonstrated in several bacterial species. For example, when added to culture medium, this compound significantly improves the growth of Escherichia coli under salt stress conditions. nih.gov It also serves as an effective osmoprotectant for bacteria like Bacillus subtilis and various species of Staphylococcus. researchgate.netnih.gov
The uptake of this compound by bacteria is facilitated by specific transport systems. nih.gov In E. coli, transport systems such as ProP and ProU are involved in the uptake of osmoprotectants like proline betaine (B1666868). ecmdb.ca Bacillus subtilis utilizes a dedicated transporter protein for stachydrine (B192444) uptake. researchgate.netnih.gov These transport systems, which can include ATP-binding cassette (ABC) transporters or Na+/stachydrine cotransporters, are often regulated by changes in environmental osmolality, allowing the bacteria to actively manage their intracellular levels of osmoregulators. nih.gov
In the context of the human gut, which is an environment with high osmotic pressure, the osmoprotective action of this compound helps in sustaining a healthy gut flora. nih.gov The ability of this compound to act as a molecular shield against osmotic stress is crucial for safeguarding the structural and functional integrity of bacterial cellular components. nih.gov
| Bacterial Species | Environmental Challenge | Observed Role/Function of this compound (Stachydrine) | Reference |
|---|---|---|---|
| Escherichia coli | High Osmotic Stress (e.g., salt stress, in human urine) | Serves as an osmoprotectant, with uptake mediated by ProP and ProU transport systems. | nih.govecmdb.ca |
| Bacillus subtilis | Osmotic Stress | Utilized as an osmoprotectant via a dedicated transporter protein. | researchgate.netresearchgate.netnih.gov |
| Sinorhizobium meliloti | Osmotic Stress | Functions as an osmoprotectant; osmotically stressed cells accumulate stachydrine while its catabolism is reduced. | asm.org |
| Gut Flora | High Osmotic Pressure in Human Gut | Helps maintain a thriving gut flora due to its osmoprotective action. | nih.gov |
Other Identified Mechanistic Functions in Cellular Processes and Inter-Organismal Interactions
Beyond its role as an osmoprotectant, this compound serves other vital mechanistic functions in cellular processes and in the interactions between different organisms.
One of its key roles is as a signaling molecule in plant-microbe interactions. frontiersin.org In the well-studied symbiosis between legumes and rhizobia bacteria, this compound released from the seeds and roots of plants like alfalfa acts as a signal molecule. asm.orgfrontiersin.orgcdnsciencepub.com Specifically, stachydrine can induce the expression of nodulation (nod) genes in Sinorhizobium meliloti. asm.orgfrontiersin.orgnih.gov This gene activation is a critical early step in the establishment of the symbiotic relationship that leads to the formation of nitrogen-fixing root nodules. frontiersin.org While flavonoids are the most well-known inducers of nod genes, non-flavonoid compounds like this compound also play a significant role in this inter-organismal communication. frontiersin.orgcdnsciencepub.com
Furthermore, for some soil bacteria, this compound functions as a catabolite, serving as a source of carbon and nitrogen. asm.org Sinorhizobium meliloti, for instance, can catabolize stachydrine through sequential demethylation to N-methylproline and then to proline. asm.org This ability to utilize this compound as a nutrient source is ecologically significant, as it is suggested to contribute to the successful colonization of the plant rhizosphere by these bacteria. asm.org Research has shown that mutant strains of S. meliloti unable to catabolize stachydrine are less competitive in colonizing alfalfa roots. asm.org The genes responsible for the catabolism of stachydrine and other betaines in R. meliloti have been located on the symbiotic megaplasmid (pSym). researchgate.netnih.govapsnet.org
This compound also participates in fundamental cellular metabolic pathways as a methyl donor, a function it shares with other betaines like glycine (B1666218) betaine. orffa.combiochem.netfeedworks.com.au Methyl groups are crucial for a vast array of biochemical reactions, including the synthesis of DNA, RNA, and various proteins. biochem.netnih.gov In the transmethylation cycle, betaines can donate one of their methyl groups to remethylate homocysteine into methionine, an essential amino acid. orffa.combiochem.net This process is vital for maintaining the pool of S-adenosylmethionine (SAM), the primary methyl donor for numerous cellular reactions. mdpi.comcaldic.com By participating in this cycle, this compound plays a role in crucial cellular functions and detoxification reactions. orffa.com
| Function | Process/Interaction | Mechanism | Reference |
|---|---|---|---|
| Signaling Molecule | Rhizobia-Legume Symbiosis | Released by legume seeds/roots, it induces nod gene expression in Sinorhizobium meliloti, initiating nodule formation. | asm.orgfrontiersin.orgnih.gov |
| Catabolite | Microbial Nutrition | Serves as a carbon and nitrogen source for rhizosphere bacteria like S. meliloti, aiding in root colonization. | asm.org |
| Methyl Donor | Transmethylation Cycle | Donates a methyl group for the remethylation of homocysteine to methionine, supporting numerous cellular methylation reactions. | orffa.combiochem.netmdpi.com |
Regulation of Methylbetaine Biosynthesis and Metabolism
Transcriptional and Translational Control of Methylbetaine Pathway Genes
The expression of genes encoding the enzymes for this compound synthesis is a primary control point, often dictated by the presence of precursors and environmental stress.
In the bacterium Bacillus subtilis, the synthesis of this compound from its precursor, choline (B1196258), is under the stringent control of a regulatory protein known as GbsR. nih.gov GbsR functions as a repressor and an intracellular sensor for choline. nih.gov It controls the transcription of the gbsAB genes, which encode the two enzymes for this compound biosynthesis, and the opuB operon, which is responsible for a choline-specific transporter. nih.govresearchgate.net In the absence of choline, GbsR binds to the promoter regions of these genes, repressing their transcription. When choline becomes available, it binds to GbsR, causing the repressor to detach from the DNA and allowing transcription to proceed. nih.gov This mechanism ensures that the biosynthetic machinery is only produced when its substrate is present.
In many plants and algae, the transcription of this compound pathway genes is significantly upregulated in response to abiotic stresses. For example, in the red seaweed Pyropia yezoensis, genes for phosphoethanolamine N-methyltransferase (PEAMT) and multiple copies of the choline dehydrogenase (CDH) gene were coordinately upregulated during dehydration stress, shunting metabolic resources toward this compound synthesis for osmoprotection. mdpi.com
However, this transcriptional induction is not universal. In the halophilic bacterium Thioalkalivibrio versutus, which synthesizes this compound via the glycine (B1666218) methylation pathway, transcriptomic analysis revealed that the expression levels of the key biosynthetic genes did not increase under high-salt conditions. frontiersin.orgnih.gov This suggests that in some organisms, the primary regulation of the pathway may occur at post-transcriptional or post-translational levels. frontiersin.orgnih.gov
While transcriptional control of these pathways is well-documented, specific mechanisms of translational control—regulating the efficiency with which the messenger RNAs (mRNAs) for this compound enzymes are translated into proteins—are not yet well-elucidated in the scientific literature. Translational control is a recognized layer of gene expression regulation that allows for rapid changes in protein levels without altering gene transcription, but its specific role in the this compound pathway requires further investigation. nih.govpnas.org
Table 1: Transcriptional Regulators in this compound Biosynthesis
| Regulator | Organism | Target Genes | Function | Inducer/Signal |
| GbsR | Bacillus subtilis | gbsAB, opuB | Represses transcription | Choline |
Allosteric Regulation and Feedback Mechanisms in this compound Metabolism
Metabolic pathways are frequently regulated by their own products through feedback mechanisms, which allows a cell to self-regulate the production of a metabolite based on its current concentration. numberanalytics.comlibretexts.org This type of control is typically achieved through allosteric regulation, where the end-product binds to a site on an enzyme distinct from the active site (an allosteric site), inducing a conformational change that inhibits the enzyme's activity. byjus.compearson.com
The this compound biosynthesis pathway is subject to this form of control.
Feedback Inhibition: In the methanoarchaeon Methanohalophilus portucalensis, the first enzyme in the glycine methylation pathway, glycine sarcosine (B1681465) N-methyltransferase (GSMT), is feedback-inhibited by the final product, this compound (glycine betaine). researchgate.net This prevents the cell from over-producing the osmoprotectant and wasting energy and resources when sufficient levels have been achieved.
Feedback Regulation of Gene Expression: In Bacillus subtilis, the GbsR repressor system also functions as a feedback loop. GbsR is not only responsible for initiating the expression of synthesis genes in the presence of choline, but it is also required to downregulate, or turn off, this compound production once the cell has successfully adjusted to the high osmolarity environment. nih.gov This prevents the continuous, unnecessary synthesis of the osmoprotectant.
Table 2: Examples of Feedback Regulation in this compound Metabolism
| Regulatory Mechanism | Organism | Enzyme/Regulator Affected | Effector Molecule | Effect |
| Allosteric Feedback Inhibition | Methanohalophilus portucalensis | Glycine sarcosine N-methyltransferase (GSMT) | This compound | Inhibition of enzyme activity |
| Transcriptional Feedback | Bacillus subtilis | GbsR Repressor | Cellular adjustment to osmolarity | Downregulation of gbsAB and opuB gene expression |
Environmental and Physiological Factors Influencing this compound Pathways
The synthesis and accumulation of this compound are profoundly influenced by a variety of external environmental conditions and internal physiological signals. The primary function of this compound as an osmoprotectant means its production is often a direct response to stresses that challenge the cell's osmotic balance. msbiotech.net
Numerous environmental stressors are known to trigger the accumulation of this compound in a wide range of organisms, particularly in plants. nih.gov These factors serve as external cues that activate the biosynthetic pathways.
Table 3: Environmental and Physiological Factors Regulating this compound Accumulation
| Factor | Type | Effect on this compound Pathway |
| High Salinity | Environmental | Upregulation of biosynthesis and accumulation |
| Drought | Environmental | Upregulation of biosynthesis and accumulation |
| Extreme Temperatures (Cold/Heat) | Environmental | Upregulation of biosynthesis and accumulation |
| Heavy Metal Stress | Environmental | Increased accumulation |
| Choline Availability | Physiological | Induction of biosynthetic genes (in some bacteria) |
| Jasmonates / Abscisic Acid (ABA) | Physiological (Hormonal) | Induction of biosynthetic genes (in plants) |
| Osmotic Imbalance | Physiological | Primary trigger for synthesis and accumulation |
Advanced Methodologies for Methylbetaine Research
Omics Approaches in Methylbetaine Studies
Omics technologies provide a global perspective on the roles of this compound in biological systems by enabling the large-scale study of molecules.
Mass spectrometry (MS) is a powerful analytical tool for the sensitive and selective detection and quantification of this compound. nih.govwikipedia.orgrsc.org This technique measures the mass-to-charge ratio of ions, allowing for the precise identification and measurement of the compound in complex biological samples. nih.govwikipedia.org When coupled with separation techniques like liquid chromatography (LC-MS) or gas chromatography (GC-MS), the specificity and sensitivity of the analysis are further enhanced. wikipedia.orgrsc.org
Quantitative MS methods often involve the use of internal standards, such as isotopically labeled this compound, to ensure high accuracy and precision in determining its concentration. chromatographyonline.com The process typically includes sample preparation to extract this compound, followed by chromatographic separation and MS detection. rsc.orgchromatographyonline.com The validation of these quantitative assays is crucial to demonstrate their reliability for their intended purpose. chromatographyonline.com
Table 1: Common Mass Spectrometry Techniques for this compound Analysis
| Technique | Description | Key Advantages for this compound Analysis |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates compounds in a liquid mobile phase before they are introduced into the mass spectrometer for detection. rsc.org | High sensitivity and specificity, suitable for analyzing this compound in complex biological fluids. rsc.org |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds in a gaseous mobile phase before mass analysis. wikipedia.org | Useful for derivatized this compound to increase its volatility. |
| Tandem Mass Spectrometry (MS/MS) | Involves multiple stages of mass analysis, typically for structural elucidation and enhanced selectivity. | Provides structural information and reduces background interference, leading to more accurate quantification. nih.gov |
This table summarizes common mass spectrometry techniques used in the analysis of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive analytical technique that provides detailed information about the chemical structure and environment of this compound. libretexts.orgrsc.org It is based on the magnetic properties of atomic nuclei, such as ¹H and ¹³C. libretexts.org NMR is particularly valuable for identifying and quantifying metabolites in biological samples, including biofluids and tissue extracts. nih.gov
One of the key advantages of NMR in metabolomics is its high reproducibility. nih.gov While generally less sensitive than MS, NMR can provide unambiguous structural confirmation of this compound and can be used to study its interactions with other molecules in solution. nih.govnih.gov Techniques like two-dimensional (2D) NMR can help to resolve complex spectra and provide more detailed structural insights. nih.gov
Mass Spectrometry-Based Techniques for this compound Analysis and Quantification
Isotopic Labeling and Flux Analysis for Elucidating this compound Metabolic Pathways
Isotopic labeling is a powerful technique used to trace the metabolic fate of this compound within a biological system. creative-proteomics.com By introducing this compound labeled with stable isotopes (e.g., ¹³C or ¹⁵N), researchers can follow its conversion into other metabolites. nih.govfrontiersin.org This approach is fundamental to metabolic flux analysis (MFA), which quantifies the rates of metabolic reactions. nih.govnih.gov
MFA uses the isotopic enrichment patterns in downstream metabolites, measured by MS or NMR, to calculate the flux through various metabolic pathways. frontiersin.org This allows for a detailed understanding of how this compound is synthesized, degraded, and utilized by cells under different conditions. nih.gov The selection of the isotopic tracer is crucial for designing experiments that can effectively resolve the contributions of different converging metabolic pathways. nih.gov
Genetic Engineering and Molecular Biology Tools for Studying this compound Function
Genetic engineering and molecular biology provide essential tools to investigate the biological functions of this compound. nih.gov These techniques allow for the manipulation of genes involved in this compound metabolism to observe the resulting phenotypic changes.
Key molecular biology tools include:
Gene Knockout/Knockdown: Techniques like CRISPR/Cas9 can be used to delete or reduce the expression of genes encoding enzymes in the this compound synthesis or degradation pathways. nih.gov Studying the resulting organisms can reveal the physiological importance of this compound.
Overexpression: Increasing the expression of genes involved in this compound synthesis can help to understand its role in stress tolerance or other biological processes.
Reporter Gene Assays: Fusing the promoter of a this compound-related gene to a reporter gene (e.g., GFP) can be used to study the regulation of its expression in response to different stimuli. nih.gov
These genetic manipulations, combined with metabolomic analysis, provide a powerful approach to link specific genes to this compound-related functions. frontiersin.org
Computational Modeling and Simulation of this compound Systems
Computational modeling and simulation are increasingly used to study complex biological systems at a molecular level. nih.govmit.edu These approaches complement experimental data by providing insights into the dynamic behavior and interactions of this compound that are difficult to observe directly. utexas.educolorado.edu
Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. wikipedia.org In the context of this compound research, MD simulations can be used to study its interactions with proteins, membranes, and other molecules in an aqueous environment. mdpi.comnih.gov
By simulating the forces between atoms, MD can predict how this compound binds to a protein's active site or how it affects the structure and fluidity of a cell membrane. nih.govresearchgate.net These simulations provide a dynamic view of molecular interactions, offering insights into the mechanisms by which this compound functions as an osmoprotectant or a methyl donor. wikipedia.org
Metabolic Network Reconstruction and Flux Balance Analysis
Metabolic network reconstruction is a systems biology approach used to assemble and organize all known metabolic reactions within a specific organism. bmrb.iowikipedia.org This process, which results in a genome-scale metabolic model (GEM), begins with the annotation of an organism's genome to identify all genes encoding metabolic enzymes. wikipedia.orgunifi.it This genetic information is then combined with biochemical and physiological data from literature and databases to create a comprehensive, structured representation of the organism's metabolic capabilities. nih.govmdpi.com The resulting model is a mathematical representation, most commonly in the form of a stoichiometric matrix (S), which details the relationships between metabolites and reactions in the network. nih.govwikipedia.org
Once a GEM is constructed, Flux Balance Analysis (FBA) can be employed to simulate the flow of metabolites (fluxes) through the network. nih.govnih.gov FBA is a mathematical method that calculates the steady-state reaction flux distribution that maximizes or minimizes a given biological objective, such as biomass production, ATP production, or the synthesis of a specific compound. wikipedia.orgmdpi.com It relies on the fundamental principles of mass balance and reaction stoichiometry, imposing constraints on the metabolic network to define a space of possible flux distributions. nih.gov FBA is particularly powerful because it does not require detailed kinetic parameters for each enzyme, which are often difficult to obtain. mdpi.com Instead, it uses the stoichiometry of the metabolic network along with constraints on the uptake of nutrients and the rates of individual reactions to predict metabolic phenotypes. nih.govwikipedia.org
While direct FBA studies focused exclusively on this compound (trigonelline) are not extensively documented, the methodology has been successfully applied to investigate the metabolic constraints of a closely related compound, glycine (B1666218) betaine (B1666868). A study on tobacco plants engineered to produce glycine betaine used metabolic modeling in conjunction with isotopic labeling and NMR analysis to identify bottlenecks in its synthesis pathway. nih.gov The research revealed that the import of the precursor choline (B1196258) into the chloroplast was a major limiting factor, with a transport rate approximately 100-fold lower than competing metabolic pathways. nih.gov Simulations using the metabolic model suggested that even if this transport limitation were resolved, further metabolic engineering would be necessary to achieve the high levels of glycine betaine found in natural accumulator species. nih.gov This study exemplifies how metabolic modeling and FBA can guide rational metabolic engineering design by identifying key constraints and predicting the outcomes of genetic modifications. nih.gov
Similar approaches could be applied to understand and engineer this compound production in organisms like Coffea arabica (coffee), where it is an abundant alkaloid. researchgate.netmaxwellsci.com By reconstructing the genome-scale metabolic model of coffee and applying FBA, researchers could investigate the flux distributions leading to this compound synthesis, identify rate-limiting steps, and predict the effects of genetic or environmental perturbations on its accumulation.
Advanced Spectroscopic and Biophysical Techniques for this compound Research
Advanced analytical techniques are indispensable for the detailed investigation of this compound (trigonelline), from its structural elucidation and quantification in complex mixtures to its interactions with biological macromolecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for determining molecular structure and for quantification. ox.ac.ukmdpi.com For this compound, ¹H and ¹³C NMR provide unambiguous identification through characteristic chemical shifts. Quantitative NMR (qNMR) allows for the precise measurement of this compound concentration in various samples, such as plant extracts, by comparing the integral of a specific this compound signal to that of a known concentration standard. ox.ac.ukfujifilm.comresearchgate.net
| Nucleus | Atom Position | Chemical Shift (ppm) | Solvent | Reference |
|---|---|---|---|---|
| ¹H | N-CH₃ | 4.43 - 4.53 | D₂O | bmrb.ionih.govchemicalbook.com |
| ¹H | H-2 | 9.11 - 9.43 | D₂O | nih.govchemicalbook.com |
| ¹H | H-4 | 8.81 - 9.05 | D₂O | nih.govchemicalbook.com |
| ¹H | H-5 | 8.07 - 8.23 | D₂O | nih.govresearchgate.netchemicalbook.com |
| ¹H | H-6 | 8.82 - 9.03 | D₂O | nih.govchemicalbook.com |
| ¹³C | N-CH₃ | 49.12 | D₂O | nih.gov |
| ¹³C | C-3 (COO⁻) | 168.16 | D₂O | nih.gov |
| ¹³C | C-5 | 128.52 | D₂O | nih.gov |
| ¹³C | C-2, C-4, C-6 | 145.48 - 146.56 | D₂O | nih.gov |
Mass Spectrometry (MS)
Mass spectrometry is a key analytical technique for identifying and quantifying compounds based on their mass-to-charge ratio (m/z). nih.govnih.gov In this compound research, techniques like Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are used for its sensitive and specific detection in complex matrices like fenugreek seeds and coffee leaves. mdpi.comnih.gov The fragmentation pattern of the parent ion is used for definitive identification.
| Ionization Mode | Parent Ion (m/z) | Major Fragment Ions (m/z) | Reference |
|---|---|---|---|
| ESI (+) | 138 | 94.10, 92.05, 78.20 | nih.govf1000research.comresearchgate.net |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a sample, providing a molecular fingerprint based on the vibrational frequencies of its chemical bonds. mdpi.comufla.br This non-destructive technique has been used to identify this compound in coffee beans and to study its interactions. mdpi.comufla.br Specific absorption bands in the mid-infrared region are characteristic of this compound's functional groups. A study investigating the interaction between trigonelline hydrochloride and collagen used FTIR to observe characteristic changes in functional group shifts, indicating a molecular interaction. sdit.ac.in
| Wavenumber Range (cm⁻¹) | Associated Functional Group/Compound | Context | Reference |
|---|---|---|---|
| 1645 - 1458 | C=O bond | Identification in coffee | mdpi.com |
| 1450 - 1240 | General region | Associated with trigonelline in coffee | ufla.br |
| 1600 - 400 | Broad absorption | Associated with short O-H···O hydrogen bonds in a trigonelline-tartaric acid complex | researchgate.net |
X-ray Crystallography
X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. mdpi.com By diffracting X-rays off a single crystal, researchers can produce a detailed electron density map and precisely locate each atom. This technique has been applied to study complexes of this compound, providing exact bond lengths and angles and revealing how it interacts with other molecules in a crystal lattice. For example, the crystal structure of a 1:1:1 complex of trigonelline with L(+)-tartaric acid and water was determined, showing that trigonelline is protonated and linked to the semi-tartrate anion via a strong hydrogen bond. researchgate.net
| Parameter | Value | Compound | Reference |
|---|---|---|---|
| Crystal System | Monoclinic | Trigonelline:L(+)-tartaric acid:water (1:1:1) | researchgate.net |
| Space Group | P2₁ | ||
| Key H-Bond Length (COOH⋯OOC) | 2.475(2) Å |
Other Biophysical Techniques
A range of other biophysical methods are employed to study the interactions of this compound. UV-vis spectrophotometry has been used to kinetically measure the turbidity of collagen solutions in the presence of trigonelline hydrochloride, demonstrating its ability to inhibit collagen fibrillation. sdit.ac.in Furthermore, computational biophysical techniques like molecular modeling and docking have been used to predict and analyze the interaction between this compound and biological targets, such as its high affinity for the β-amyloid peptide, which is implicated in Alzheimer's disease. nih.gov
Comparative Biology and Evolutionary Aspects of Methylbetaine
Phylogenetic Distribution of Methylbetaine Biosynthetic and Metabolic Pathways
The ability to synthesize or accumulate this compound, primarily glycine (B1666218) betaine (B1666868), is widespread across the domains of life, including bacteria, archaea, and eukarya. This broad distribution highlights its fundamental importance as a protective molecule. However, the specific pathways for its biosynthesis are not universally conserved and exhibit a complex phylogenetic distribution, suggesting a history of both vertical inheritance and horizontal gene transfer.
In the realm of Bacteria , the biosynthesis of glycine betaine is particularly common among marine and halophilic phototrophic Proteobacteria, as well as their chemotrophic relatives. mdpi.com It is also found in some Actinobacteria and halophilic Cyanobacteria. mdpi.com Two primary pathways are known for glycine betaine synthesis in bacteria: the choline (B1196258) oxidation pathway and the glycine methylation pathway. frontiersin.org The choline oxidation pathway, involving enzymes like choline dehydrogenase and betaine-aldehyde dehydrogenase, converts choline to glycine betaine. frontiersin.org The glycine methylation pathway, which involves the stepwise methylation of glycine, is also present in various bacteria. frontiersin.org The presence of these pathways often correlates with the organism's environment, with a strong selection for betaine synthesis in high-salinity habitats. mdpi.com Many bacteria that cannot synthesize glycine betaine have evolved sophisticated transport systems to uptake it from the environment, underscoring its value as an osmolyte. oup.com
Among Archaea , particularly the extreme halophiles, the accumulation of organic osmolytes is a key survival strategy. While some archaea accumulate inorganic salts like KCl, many others utilize organic solutes. oup.com The metabolic pathways for this compound synthesis in archaea are less universally characterized than in bacteria, but evidence suggests their presence and importance. For instance, methanogenic archaea utilize methylamines in their metabolism, and some pathways might have evolved through horizontal gene transfer from bacteria. nih.gov
In Eukarya , this compound synthesis is prominent in certain groups of plants and algae, especially those adapted to saline or arid conditions. researchgate.netmdpi.com Halophytes, for example, are known to accumulate glycine betaine. researchgate.net The primary pathway in plants involves the two-step oxidation of choline in the chloroplasts, catalyzed by choline monooxygenase (CMO) and betaine aldehyde dehydrogenase (BADH). researchgate.net This pathway is thought to have evolved in Amaranthaceae plants from more ancient oxygenases. researchgate.net Interestingly, many crop plants lack the ability to synthesize significant amounts of glycine betaine, making it a target for genetic engineering to improve stress tolerance. researchgate.net In the animal kingdom, the accumulation of methylbetaines like trimethylamine (B31210) N-oxide (TMAO) is a well-documented adaptation, particularly in marine organisms, where it serves as an osmolyte and a protein stabilizer against hydrostatic pressure. biologists.com
The following table summarizes the distribution of the primary glycine betaine biosynthetic pathways across different phylogenetic groups:
| Phylogenetic Group | Primary Biosynthetic Pathway(s) | Key Enzymes | Environmental Correlation |
| Bacteria | Choline oxidation, Glycine methylation | Choline dehydrogenase, Betaine-aldehyde dehydrogenase, Glycine N-methyltransferase, Sarcosine (B1681465) dimethylglycine N-methyltransferase | High salinity, marine environments |
| Archaea | Varied, including potential for horizontal gene transfer of bacterial pathways | Homologs of bacterial enzymes | Extreme halophilic environments |
| Eukarya (Plants) | Choline oxidation | Choline monooxygenase (CMO), Betaine aldehyde dehydrogenase (BADH) | Salinity, drought, cold stress |
| Eukarya (Animals) | Accumulation of related methylbetaines (e.g., TMAO) | - | Marine environments, high hydrostatic pressure |
Evolutionary Conservation and Divergence of this compound-Related Enzymes and Genes
The enzymes and genes involved in this compound biosynthesis and metabolism exhibit a fascinating pattern of evolutionary conservation and divergence, reflecting both the fundamental importance of these compounds and the diverse evolutionary pressures faced by different organisms.
Conservation is most evident in the core catalytic functions of the enzymes. For example, the fundamental chemistry of oxidizing choline to betaine aldehyde and then to glycine betaine is a conserved two-step process in both bacteria and plants. frontiersin.orgresearchgate.net The enzymes catalyzing the final step, betaine aldehyde dehydrogenases (BADHs), show considerable sequence and structural conservation across different kingdoms, highlighting a common ancestral origin for this part of the pathway. Similarly, the methyltransferase enzymes involved in the glycine methylation pathway in bacteria share conserved domains responsible for binding the methyl donor, S-adenosylmethionine (SAM). frontiersin.org This conservation of core catalytic machinery underscores the efficiency and robustness of these biochemical solutions for producing a crucial protective molecule. nih.gov
Divergence , however, is readily apparent when comparing the enzymes from different phylogenetic lineages. A prime example is the first step of the choline oxidation pathway. In plants, this reaction is catalyzed by a Rieske-type iron-sulfur enzyme called choline monooxygenase (CMO). researchgate.netmdpi.com In contrast, in many bacteria like E. coli, the same conversion is carried out by a membrane-associated choline dehydrogenase (CDH). mdpi.comresearchgate.net This represents a case of non-orthologous gene displacement, where different, unrelated enzymes have evolved to perform the same function. nih.gov This divergence likely reflects the different cellular environments and metabolic contexts in which these pathways operate in plants versus bacteria.
Another layer of divergence is seen in the regulation and genomic organization of this compound-related genes. In many bacteria, the genes for betaine synthesis are often found in operons that are tightly regulated by environmental cues such as osmotic stress. frontiersin.org In plants, the genes for CMO and BADH are located in the nucleus, and their expression is also induced by stress, but the regulatory networks are distinct from those in prokaryotes. researchgate.net
Horizontal gene transfer (HGT) has also played a significant role in the evolution of these pathways, leading to a mosaic distribution of genes. nih.gov For instance, the glycine methylation pathway in the diatom Thalassiosira pseudonana is thought to have been acquired from bacteria via HGT. mdpi.com This highlights how organisms can rapidly acquire new metabolic capabilities to adapt to changing environments.
The table below illustrates the conservation and divergence of key enzymes in glycine betaine biosynthesis:
| Enzyme | Function | Phylogenetic Group(s) | Evolutionary Aspect |
| Betaine Aldehyde Dehydrogenase (BADH) | Oxidation of betaine aldehyde to glycine betaine | Bacteria, Plants | High degree of conservation in the catalytic domain. |
| Choline Monooxygenase (CMO) | Oxidation of choline to betaine aldehyde | Plants (Amaranthaceae) | A Rieske-type iron-sulfur enzyme, representing a distinct evolutionary origin. researchgate.netmdpi.com |
| Choline Dehydrogenase (CDH) | Oxidation of choline to betaine aldehyde | Bacteria (E. coli), Animals, some Algae | A membrane-associated dehydrogenase, an example of non-orthologous displacement compared to CMO. mdpi.comresearchgate.net |
| Glycine/Sarcosine N-Methyltransferases (GSMT/SDMT) | Stepwise methylation of glycine | Bacteria, some Algae | Shows evidence of horizontal gene transfer. frontiersin.orgmdpi.com |
Adaptive Evolution of Organisms through this compound Metabolism
The evolution of this compound metabolism is a classic example of adaptive evolution, where the ability to synthesize or accumulate these molecules has provided a significant selective advantage to organisms in challenging environments. embopress.orgnih.gov This adaptation is primarily driven by the need to cope with abiotic stresses, particularly osmotic stress. mdpi.comfiveable.me
The accumulation of methylbetaines like glycine betaine is a key strategy for osmoadaptation. fiveable.me By increasing the intracellular concentration of these compatible solutes, cells can balance the external osmotic pressure, prevent water loss, and maintain cell turgor, which is essential for growth and division. oup.com This is particularly crucial for organisms living in hypersaline environments, such as halophilic bacteria and archaea, and plants in saline soils. mdpi.comresearchgate.net The establishment of betaine biosynthesis is considered an evolutionary breakthrough that allowed eubacteria to conquer highly saline habitats. mdpi.com
Beyond osmotolerance, this compound accumulation has been linked to enhanced tolerance against other environmental stresses, including extreme temperatures (both high and low) and drought. oup.comcas.cz Glycine betaine can stabilize the structure of proteins and membranes, protecting them from denaturation and damage caused by these stressors. biologists.comfiveable.me This multifunctionality suggests that the evolutionary selection for this compound metabolism may have been driven by a suite of environmental challenges, not just osmotic pressure. oup.com
The adaptive advantage conferred by this compound metabolism is also evident in the convergent evolution of this trait. oup.com The independent evolution of this compound synthesis pathways in diverse and often distantly related lineages, such as in certain bacteria and amaranth (B1665344) plants, points to the strong selective pressures favoring this metabolic capability in stressful environments. oup.comresearchgate.net
Furthermore, the ability to utilize methylamines as a source of carbon, nitrogen, and energy represents another facet of adaptive evolution. Some methylotrophic bacteria have evolved distinct metabolic pathways to process methylamine (B109427), with some pathways providing more energy than others. uidaho.edu The evolution and acquisition of a more energy-efficient "Outside Path" for methylamine metabolism in certain strains of Methylobacterium is a clear example of adaptation to environments where methylamine is an abundant energy source. uidaho.edu
The following table details the adaptive significance of this compound metabolism in different organisms:
| Organism Group | Adaptive Advantage | Environmental Driver | Key Metabolic Feature |
| Halophilic Bacteria | Osmotic balance and survival in high salt concentrations. mdpi.com | High salinity | De novo synthesis or uptake of glycine betaine. mdpi.com |
| Plants (Halophytes) | Tolerance to salinity, drought, and cold stress. researchgate.net | Saline soils, arid climates, low temperatures | Synthesis and accumulation of glycine betaine in chloroplasts. researchgate.net |
| Marine Animals | Protein stabilization against high hydrostatic pressure and urea (B33335) concentrations. biologists.com | Deep-sea environments, high urea content in tissues | Accumulation of trimethylamine N-oxide (TMAO). biologists.com |
| Methylotrophic Bacteria | Efficient energy extraction from methylamines. uidaho.edu | Environments rich in methylamines | Evolution of specialized methylamine oxidation pathways. uidaho.edu |
This compound in the Context of Broader Evolutionary Biochemistry
The study of this compound and its metabolic pathways provides valuable insights into several broader principles of evolutionary biochemistry.
First, it exemplifies the concept of metabolic plasticity and innovation . The evolution of methionine biosynthesis, a pathway linked to the methyl donor for betaine synthesis, shows complexity involving gene duplication, functional reassignment, and lateral gene transfer. nih.gov The existence of multiple, distinct biosynthetic routes to glycine betaine—the choline oxidation and glycine methylation pathways—showcases how evolution has arrived at the same functional solution through different biochemical strategies. frontiersin.org This metabolic diversity reflects the varied genetic and environmental contexts within which these pathways evolved.
Second, this compound metabolism is a compelling case study in the evolution of stress response mechanisms . The accumulation of compatible solutes, including methylbetaines, is a widespread and ancient strategy for cellular protection. oup.com These molecules are "compatible" because they can accumulate to high concentrations without significantly perturbing cellular processes, a property that is itself a product of evolutionary selection. biologists.com The evolution of these systems highlights a recurring theme in biochemistry: the use of small organic molecules to modulate the physical properties of the intracellular environment and protect macromolecules from stress. researchgate.net
Third, the evolution of enzymes involved in this compound metabolism illustrates the principle of long-range evolutionary constraints . Functional sites in enzymes, such as the catalytic residues of methyltransferases or dehydrogenases, are highly conserved. plos.org This conservation extends, to a lesser degree, to residues distant from the active site, suggesting that the entire protein structure is under selective pressure to maintain the precise geometry and dynamics required for catalysis. plos.org The divergence seen in enzymes like CMO and CDH, which catalyze the same reaction but have different structures, shows how different protein folds can evolve to accommodate the same fundamental catalytic function. mdpi.com
Finally, the phylogenetic distribution of this compound pathways, marked by instances of horizontal gene transfer, underscores the importance of HGT as a driver of metabolic evolution . nih.gov The acquisition of a complete metabolic pathway, such as the glycine methylation pathway by an ancestral diatom, can provide a rapid and profound adaptive advantage, allowing the recipient organism to colonize new ecological niches. mdpi.com This contrasts with the slower process of evolving new pathways de novo and is a major force in shaping the metabolic capabilities of microbial communities.
Future Directions and Emerging Research Avenues in Methylbetaine Studies
Elucidation of Unexplored Biosynthetic and Catabolic Pathways of Methylbetaine
While significant strides have been made in understanding the metabolism of some methylbetaines, like glycine (B1666218) betaine (B1666868), the biosynthetic and catabolic pathways for a vast number of other this compound compounds remain largely uncharted territory. The chemical diversity within this class of molecules suggests an equally diverse set of enzymatic reactions and genetic underpinnings waiting to be discovered. Future research is poised to delve into these unexplored pathways, leveraging modern "-omics" technologies and bioinformatics to uncover novel enzymes and metabolic routes.
Genome mining, guided by the identification of known betaine synthesis or degradation gene clusters, is a promising strategy to uncover novel pathways in a wider range of organisms. nih.gov For instance, the discovery of a self-sufficient β-methylarginine biosynthetic pathway in Planctomycetes, involving a transaminase and a methyltransferase, highlights the potential for finding unique enzymatic cascades that don't rely on previously characterized partner enzymes. nih.gov This finding expands the known catalytic repertoire for the biosynthesis of β-methylamino acids. nih.gov
Similarly, the catabolism of many methylbetaines is not well understood. While the degradation of compounds like trigonelline (B31793) (nicotinic acid N-methylbetaine) and stachydrine (B192444) (proline betaine) has been studied in organisms like Rhizobium meliloti, the specific enzymes and regulatory networks involved often require further characterization. researchgate.net Research into the catabolic pathways is crucial, as these breakdown processes can release important nutrients or signaling molecules. For example, the degradation of L-methionine in microorganisms can lead to the production of volatile sulfur compounds, and the specific pathways can differ between species. nih.gov Understanding these differences is key to a comprehensive view of this compound metabolism in various ecosystems. nih.gov
Future investigations will likely focus on:
Identifying novel methyltransferases and other key enzymes involved in both the synthesis and breakdown of diverse methylbetaines.
Characterizing the complete genetic and regulatory networks that control these pathways, including the roles of transcription factors and environmental signals.
Exploring the metabolic crosstalk between this compound pathways and other central metabolic routes within the cell. mdpi.com
Investigating the evolutionary origins of these pathways to understand how they have emerged and diversified across different kingdoms of life.
The elucidation of these pathways will not only deepen our fundamental understanding of cellular metabolism but also provide a rich source of novel enzymes and genetic parts for applications in synthetic biology and metabolic engineering.
Discovery of Novel Mechanistic Roles and Molecular Interaction Partners of this compound
Beyond their established roles as osmoprotectants and methyl donors, methylbetaines likely participate in a wider array of cellular processes through specific molecular interactions. The chemical structure of methylbetaines, with their positively charged quaternary ammonium (B1175870) group and carboxylate group, allows for a range of non-covalent interactions, including electrostatic interactions, hydrogen bonding, and interactions with aromatic rings. cambridgemedchemconsulting.com The discovery of novel mechanistic roles for methylbetaines will hinge on identifying their specific molecular interaction partners, which can include proteins, nucleic acids, and other small molecules.
Future research in this area will likely focus on:
Identifying protein binding partners: Techniques like affinity chromatography, co-immunoprecipitation, and yeast two-hybrid screens can be employed to identify proteins that specifically bind to different methylbetaines. Once identified, the functional consequences of these interactions can be investigated. For example, the binding of a this compound could allosterically regulate enzyme activity, modulate protein-protein interactions, or influence protein localization. nih.gov
Investigating interactions with nucleic acids: The potential for methylbetaines to interact with DNA and RNA is an intriguing area for future exploration. Such interactions could influence DNA stability, gene expression, or RNA processing.
Exploring roles in signal transduction: Some methylbetaines may act as signaling molecules, either intracellularly or between cells. Identifying their receptors and downstream signaling pathways will be crucial to understanding these roles. The interaction of CCN proteins with various growth factors and membrane proteins serves as a model for how such binding can be integral to their function. nih.gov
Uncovering roles in macromolecular stabilization: The ability of methylbetaines to stabilize proteins and other macromolecules under stress is well-known, but the precise molecular mechanisms are still being elucidated. Understanding how they interact with unfolded or partially folded proteins to prevent aggregation is a key area of research.
The strength and geometry of these molecular interactions are critical for specificity. cambridgemedchemconsulting.com For instance, the interaction between a positively charged nitrogen and the face of an aromatic ring is a strong, attractive force. cambridgemedchemconsulting.com Elucidating these interactions at the atomic level through structural biology techniques will be essential for understanding the novel mechanistic roles of methylbetaines.
Advancements in Analytical and Structural Elucidation Techniques for this compound
The accurate identification and quantification of methylbetaines, as well as the determination of their three-dimensional structures, are fundamental to understanding their biological functions. The continuous development of more sensitive and sophisticated analytical and structural elucidation techniques is driving progress in this compound research.
Analytical Techniques:
A variety of analytical techniques are employed for the separation and quantification of methylbetaines from complex biological matrices. researchgate.net High-performance liquid chromatography (HPLC) is a widely used method, often coupled with UV-Vis spectrophotometry for detection. longdom.orgsemanticscholar.org For enhanced sensitivity and specificity, especially for trace-level detection, liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) are invaluable. longdom.orgijpsjournal.com These hyphenated techniques combine the separation power of chromatography with the precise mass identification capabilities of mass spectrometry. ijpsjournal.com Other relevant techniques include:
Capillary Electrophoresis (CE): This technique separates charged molecules in a capillary under an electric field and is useful for analyzing small, charged compounds like methylbetaines. ijpsjournal.com
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for the analysis of volatile and thermally stable compounds. semanticscholar.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: While primarily a structural elucidation tool, quantitative NMR (qNMR) can also be used for the quantification of compounds. clariant.com
Recent advancements have focused on improving the speed, sensitivity, and automation of these methods. researchgate.net The development of ultra-high-pressure liquid chromatography (UHPLC) has significantly reduced analysis times. researchgate.net
Structural Elucidation Techniques:
Determining the precise molecular structure of methylbetaines and their complexes with biomolecules is crucial for understanding their function. The primary techniques for structural elucidation include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone technique for determining the structure of molecules in solution. jeolusa.com One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments (e.g., COSY, HSQC) provide detailed information about the chemical environment and connectivity of atoms. semanticscholar.orgjeolusa.com
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can help determine the elemental composition of a molecule. numberanalytics.com Tandem mass spectrometry (MS/MS) involves fragmenting the molecule and analyzing the fragments to deduce its structure. numberanalytics.comrfi.ac.uk
X-ray Crystallography: This technique can provide a high-resolution, three-dimensional structure of a molecule in its crystalline state. It is particularly powerful for visualizing the interactions between a this compound and its protein binding partner. nih.gov
Emerging techniques and computational methods are further enhancing our ability to elucidate complex structures. rfi.ac.uk The integration of different analytical techniques provides a more comprehensive understanding of the structure and function of methylbetaines. clariant.com
Interactive Table: Key Analytical and Structural Elucidation Techniques for this compound
| Technique | Primary Application | Information Provided | Key Advantages |
| High-Performance Liquid Chromatography (HPLC) | Separation and Quantification | Retention time for identification, peak area for quantification. | High resolution, automated, widely applicable. semanticscholar.org |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification and Quantification | Mass-to-charge ratio for identification, signal intensity for quantification. | High sensitivity and specificity, suitable for complex mixtures. longdom.org |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Elucidation and Quantification | Chemical shifts, coupling constants, and nuclear Overhauser effects for 3D structure. | Provides detailed structural information in solution, non-destructive. semanticscholar.orgjeolusa.com |
| X-ray Crystallography | Structural Elucidation | High-resolution 3D atomic coordinates of molecules in a crystal. | Provides precise atomic-level detail of molecular structure and interactions. nih.gov |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of Volatile Compounds | Retention time and mass spectrum for identification and quantification. | High chromatographic resolution for volatile compounds. semanticscholar.org |
| Capillary Electrophoresis (CE) | Separation of Charged Molecules | Migration time for identification, peak area for quantification. | High efficiency, small sample volume. ijpsjournal.com |
Applications in Synthetic Biology and Metabolic Engineering for Basic Research and Pathway Redesign
The knowledge gained from studying this compound biosynthetic and catabolic pathways is paving the way for innovative applications in synthetic biology and metabolic engineering. nih.gov These fields aim to design and construct new biological parts, devices, and systems, or to redesign existing, natural biological systems for useful purposes. researchgate.net
Basic Research:
Synthetic biology provides a powerful framework for the bottom-up reconstruction of natural biological systems to test our understanding of their function. nih.gov By assembling known genes and enzymes from this compound pathways in a heterologous host, researchers can:
Validate gene function: Confirm the enzymatic activity of newly discovered genes.
Study pathway dynamics: Investigate the flow of metabolites (flux) through the pathway and identify rate-limiting steps.
Explore regulatory mechanisms: Reconstitute regulatory circuits to understand how the expression of pathway genes is controlled.
This "build to understand" approach allows for the rigorous testing of hypotheses about how these metabolic networks operate.
Pathway Redesign and Metabolic Engineering:
Metabolic engineering involves the targeted modification of an organism's metabolic pathways to enhance the production of desired compounds or to introduce novel capabilities. nih.govresearchgate.net The genes and enzymes from this compound pathways are valuable tools for these endeavors. Potential applications include:
Enhanced production of valuable compounds: By overexpressing rate-limiting enzymes or blocking competing pathways, the production of specific methylbetaines with pharmaceutical or nutraceutical properties can be increased. nih.gov
Creation of novel biomolecules: The enzymes from this compound pathways can be used as building blocks to create synthetic pathways for the production of non-natural compounds or specialty chemicals. consensus.app For example, methyltransferases could be used to modify a range of substrate molecules.
Improving crop resilience: Engineering crop plants to produce or accumulate higher levels of osmoprotectant methylbetaines could enhance their tolerance to environmental stresses such as drought and salinity.
The development of sophisticated genetic tools, including CRISPR-Cas9 for precise genome editing, and computational models for pathway analysis will further accelerate the application of metabolic engineering to this compound pathways. nih.govnih.gov The ultimate goal is to move beyond simply understanding these pathways to actively designing and controlling them for a wide range of basic research and biotechnological applications. nih.govdokumen.pub
Q & A
Q. What are the established protocols for synthesizing and characterizing Methylbetaine in laboratory settings?
To synthesize this compound, researchers typically employ quaternization reactions between trimethylamine and chloroacetic acid derivatives under controlled pH and temperature conditions. Characterization requires multi-modal analytical validation:
- Nuclear Magnetic Resonance (NMR) : Confirm molecular structure via <sup>1</sup>H and <sup>13</sup>C NMR, focusing on methyl group resonance (δ 3.2–3.4 ppm) and betaine backbone signals.
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>98%) using reverse-phase columns with UV detection at 210 nm.
- Mass Spectrometry (MS) : Validate molecular weight ([M+H]<sup>+</sup> at m/z 118.1).
Experimental reproducibility demands meticulous documentation of solvent systems, reaction times, and purification steps (e.g., recrystallization solvents) .
Q. Which analytical techniques are optimal for quantifying this compound in complex biological matrices?
For biological samples (e.g., plasma, tissue homogenates), use:
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Offers specificity for low-concentration detection (LOQ: 0.1 ng/mL). Include internal standards (e.g., deuterated this compound-d9) to correct matrix effects .
- Ion-Pair Chromatography : Suitable for polar metabolites; pair with charged aerosol detection (CAD) for non-UV-absorbing compounds.
Method validation must address recovery rates (≥85%), linearity (R<sup>2</sup> >0.99), and inter-day precision (CV <15%) .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported effects on metabolic pathways?
Discrepancies (e.g., pro-vs. anti-apoptotic roles in cancer models) require:
- Context-Specific Replication : Vary cell lines (HEK-293 vs. HepG2) and culture conditions (hypoxia/normoxia) to identify confounding variables.
- Multi-Omics Integration : Correlate transcriptomic data (RNA-seq) with metabolomic profiles to map pathway crosstalk (e.g., betaine-homocysteine methylation).
- Meta-Analysis : Aggregate datasets from public repositories (e.g., NCBI GEO) using PRISMA guidelines to assess bias and heterogeneity .
Q. What experimental designs are critical for elucidating this compound’s role in epigenetic regulation?
- Chromatin Immunoprecipitation (ChIP) : Probe histone methylation marks (H3K4me3, H3K27me3) in this compound-treated vs. control cells.
- DNA Methylation Sequencing (WGBS) : Compare CpG island methylation patterns, particularly at gene promoters (e.g., DNMTs).
- Dose-Response Curves : Establish non-linear relationships using Hill coefficient modeling to identify threshold effects .
Q. How should systematic reviews address gaps in this compound’s mechanistic studies?
- PICO Framework : Define Population (e.g., mammalian models), Intervention (dose ranges), Comparator (placebo/other osmolytes), Outcomes (methylation efficiency).
- Data Extraction Templates : Standardize variables (e.g., betaine transporter SLC6A12 expression levels) across studies for cross-comparison .
- Risk of Bias Assessment : Use ROBINS-I tool to evaluate confounding in non-randomized studies .
Methodological and Ethical Considerations
Q. What strategies ensure reproducibility in this compound research?
- Open Science Practices : Share raw spectra, chromatograms, and code via repositories (Zenodo, Figshare) with FAIR (Findable, Accessible, Interoperable, Reusable) metadata .
- Reagent Authentication : Source compounds from certified suppliers (e.g., Sigma-Aldrich Lot# verification) and validate purity in-house.
- Pre-registration : Document hypotheses and analytical pipelines on platforms like Open Science Framework to mitigate HARKing (Hypothesizing After Results are Known) .
Q. How can researchers ethically address safety concerns in this compound handling?
- Hazard Analysis : Conduct COSHH assessments for inhalation risks (dust control) and dermal exposure (glove compatibility testing).
- Waste Management : Neutralize acidic byproducts (e.g., HCl from synthesis) before disposal, adhering to EPA guidelines .
Data Presentation and Dissemination
Q. What standards govern the inclusion of this compound data in academic publications?
- Supplementary Tables : Provide crystallographic data (CCDC deposition numbers), NMR peak lists, and HPLC chromatograms.
- Reproducibility Checklists : Adopt ARRIVE guidelines for in vivo studies or MIAME standards for microarray data .
Q. How can researchers leverage computational tools to predict this compound’s interactions?
- Molecular Dynamics Simulations : Use AMBER or GROMACS to model betaine’s solvation behavior and membrane transporter binding.
- QSAR Modeling : Train algorithms on PubChem datasets to predict novel derivatives’ osmoregulatory potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
